molecular formula C24H21N3O3 B11315062 N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11315062
M. Wt: 399.4 g/mol
InChI Key: BQXCFFGVBUAUGD-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The oxadiazole derivative is then coupled with a phenoxy acetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of corresponding amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Drug Development: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may be used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-1,2,4-triazol-3-yl]phenoxy}acetamide
  • N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide

Uniqueness: The presence of the oxadiazole ring in N-(3-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide imparts unique chemical and biological properties compared to its analogs. The oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the specific substitution pattern on the phenyl rings can influence the compound’s biological activity, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-7-5-9-18(13-16)24-26-23(27-30-24)20-11-3-4-12-21(20)29-15-22(28)25-19-10-6-8-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

BQXCFFGVBUAUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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